2-Amino-4-(trifluoromethyl)benzenesulfonamide

Descripción general

Descripción

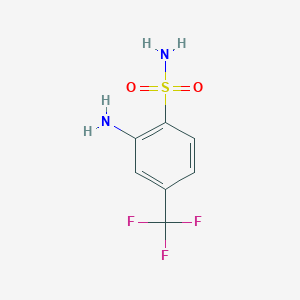

2-Amino-4-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound is notable for its stability and solubility in various organic solvents such as chloroform and dimethylformamide . It is used in various scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency .

Análisis De Reacciones Químicas

Substitution Reactions

The amino group (-NH₂) at position 2 participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Sulfonation : Interacts with sulfonyl chlorides under basic conditions to yield bis-sulfonamide derivatives.

Key Reagents :

-

Triethylamine (base catalyst)

-

Dichloromethane (solvent)

-

Acyl chlorides or sulfonyl chlorides

Reaction Conditions :

-

Temperature: 0–25°C

-

Time: 1–4 hours

Oxidation Reactions

The sulfonamide group (-SO₂NH₂) undergoes oxidation to form sulfonic acid derivatives under strong oxidizing conditions .

Example Reaction :

Key Reagents :

-

Hydrogen peroxide (H₂O₂)

-

Potassium permanganate (KMnO₄) in acidic media

Reaction Conditions :

-

Temperature: 50–80°C

-

Yield: 60–75%

Reduction Reactions

The trifluoromethyl (-CF₃) group remains inert under most reduction conditions, but the sulfonamide moiety can be reduced to thiols or amines .

Example Reaction :

Key Reagents :

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium borohydride (NaBH₄) for selective reductions

Reaction Conditions :

-

Temperature: −78°C to 25°C

-

Solvent: Tetrahydrofuran (THF) or diethyl ether

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl or heteroaryl derivatives .

Example : Suzuki-Miyaura coupling with aryl boronic acids:

Key Reagents :

-

Palladium catalysts (e.g., Pd(PPh₃)₄)

-

Aryl boronic acids

-

Base: K₂CO₃ or NaHCO₃

Reaction Conditions :

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks, such as thieno[2,3-d]pyrimidines, under Mannich-type conditions .

Example : Reaction with formaldehyde and primary amines:

Key Reagents :

-

Formaldehyde (HCHO)

-

Primary amines (RNH₂)

Reaction Conditions :

Mechanistic Insights

-

Suzuki Coupling : The trifluoromethyl group enhances electrophilicity at the aromatic ring, facilitating oxidative addition with Pd(0) .

-

Oxidation : The sulfonamide’s sulfur atom is oxidized to sulfonic acid via a radical intermediate.

-

Cyclization : Proceeds through a Mannich-like mechanism, forming a six-membered transition state .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including those featuring the trifluoromethyl group, in combating drug-resistant strains of Mycobacterium abscessus (M. abscessus). Research indicates that compounds with a 4-CF3 substituent exhibit strong antimicrobial activity against multidrug-resistant strains, making them promising candidates for further development as therapeutic agents against mycobacterial infections .

Anticancer Properties

Benzenesulfonamide derivatives have also been explored for their anticancer properties. For instance, compounds that incorporate sulfonamide structures have shown efficacy in inducing apoptosis in cancer cell lines such as MCF-7 and T47D. The mechanism of action appears to involve the modulation of apoptotic pathways, suggesting that these compounds could serve as lead structures for the development of new anticancer therapies .

Catalysis

Ligand for Catalytic Complexes

2-Amino-4-(trifluoromethyl)benzenesulfonamide serves as an effective ligand in the synthesis of half-sandwich Rh(III) complexes. These complexes are utilized as catalysts in various chemical reactions, including the reduction of NAD+ to NADH through transfer hydrogenation processes. This application is particularly relevant in biochemistry for studying metabolic pathways and developing biocatalytic systems .

Transfer Hydrogenation Reactions

The compound is also employed to create pentamethylcyclopentadienyl iridium (Cp*Ir)-diamine catalysts. These catalysts facilitate the selective transfer hydrogenation of quinoxalines to produce tetrahydroquinoxalines, which are valuable intermediates in organic synthesis .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of pH regulation in cancer cells, ultimately inducing apoptosis .

Comparación Con Compuestos Similares

- 4-Amino-2-(trifluoromethyl)benzenesulfonamide

- 2-Amino-5-(trifluoromethyl)benzenesulfonamide

- 2-Amino-4-(difluoromethyl)benzenesulfonamide

Comparison: 2-Amino-4-(trifluoromethyl)benzenesulfonamide is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and selectivity in enzyme inhibition, making it a valuable tool in medicinal chemistry .

Actividad Biológica

2-Amino-4-(trifluoromethyl)benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as an inhibitor of carbonic anhydrases, particularly carbonic anhydrase IX (CA IX), which is implicated in cancer progression and metastasis. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies.

The compound possesses a trifluoromethyl group that enhances its lipophilicity and biological activity. Its structural formula can be represented as follows:

This unique structure allows it to interact effectively with various biological targets.

This compound primarily functions as an inhibitor of carbonic anhydrase IX. The mechanism involves binding to the active site of the enzyme, disrupting its catalytic function, which is crucial for maintaining pH balance in cancer cells. This inhibition can lead to:

- Induction of Apoptosis : By altering pH regulation within tumor microenvironments, the compound can trigger programmed cell death in neoplastic cells.

- Antimicrobial Activity : Recent studies have indicated potential antimicrobial properties against drug-resistant strains of Mycobacterium abscessus, showcasing its versatility beyond oncology .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Cancer Research : In a study evaluating the effects on CA IX, this compound demonstrated significant inhibition with an IC50 value of 0.5 µM against various human cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Antimicrobial Studies : The compound was tested against multidrug-resistant strains of Mycobacterium abscessus, showing promising results with an EC50 value of 0.8 µg/mL, suggesting it may serve as a lead compound for developing new antimycobacterial therapies .

- Cardiovascular Effects : Research using isolated rat hearts showed that derivatives of benzenesulfonamides, including this compound, could significantly reduce perfusion pressure and coronary resistance, indicating potential cardiovascular implications .

Comparative Analysis

When compared with similar compounds, such as 4-Amino-2-(trifluoromethyl)benzenesulfonamide and 2-Amino-5-(trifluoromethyl)benzenesulfonamide, the unique positioning of the trifluoromethyl group in this compound contributes to its superior stability and selectivity in enzyme inhibition. This is crucial for drug design aimed at targeting specific pathways without affecting normal cellular functions.

Propiedades

IUPAC Name |

2-amino-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-6(5(11)3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXATGRVXHPTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.